3,3,3-trifluoro-N-(2-hydroxyethyl)-2-oxopropanamide
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Overview
Description
3,3,3-Trifluoro-N-(2-hydroxyethyl)-2-oxopropanamide is an organic compound characterized by the presence of trifluoromethyl and hydroxyethyl groups. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group attached to a propanamide backbone. The presence of fluorine atoms imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-(2-hydroxyethyl)-2-oxopropanamide typically involves the reaction of 3,3,3-trifluoropropionic acid with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include:
Temperature: 0-5°C initially, followed by room temperature.
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Catalyst: A base such as triethylamine to neutralize the acid by-products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-N-(2-hydroxyethyl)-2-oxopropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3,3,3-Trifluoro-2-hydroxypropanoic acid.
Reduction: 3,3,3-Trifluoro-N-(2-hydroxyethyl)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,3-Trifluoro-N-(2-hydroxyethyl)-2-oxopropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-(2-hydroxyethyl)-2-oxopropanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity. The hydroxyethyl group may facilitate hydrogen bonding with active site residues, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
- 3,3,3-Trifluoro-N-(2-methoxyethyl)-2-oxopropanamide
Uniqueness
3,3,3-Trifluoro-N-(2-hydroxyethyl)-2-oxopropanamide is unique due to the combination of its trifluoromethyl and hydroxyethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the hydroxyethyl group differentiates it from other trifluoromethyl-containing compounds, providing additional sites for chemical modification and interaction with biological targets.
Properties
CAS No. |
1862570-59-9 |
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Molecular Formula |
C5H6F3NO3 |
Molecular Weight |
185.1 |
Purity |
95 |
Origin of Product |
United States |
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